Cas no 1805354-22-6 (4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile
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- インチ: 1S/C8H6F2N4O2/c9-7(10)6-3-5(12)4(1-2-11)8(13-6)14(15)16/h3,7H,1H2,(H2,12,13)
- InChIKey: PAQVPGPKOMPJPC-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(CC#N)C([N+](=O)[O-])=N1)N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- XLogP3: 0.6
- トポロジー分子極性表面積: 109
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029064914-1g |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile |
1805354-22-6 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile 関連文献
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4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrileに関する追加情報
Professional Introduction to 4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile (CAS No. 1805354-22-6)
4-Amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1805354-22-6, represents a critical intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of an amino group, a nitro group, a difluoromethyl substituent, and an acetonitrile moiety, make it a versatile building block for further chemical modifications and functionalizations.
The significance of this compound lies in its potential applications across multiple domains, particularly in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in drug discovery due to their favorable pharmacokinetic properties and biological activity. The nitropyridine core structure is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways.
In particular, the difluoromethyl group attached to the pyridine ring is a key feature that enhances the metabolic stability and binding affinity of the resulting compounds. This modification has been widely employed in the design of small-molecule inhibitors targeting enzymes involved in cancer and inflammatory diseases. The acetonitrile group at the 3-position provides an additional handle for further derivatization, allowing chemists to explore diverse chemical spaces.
Recent studies have demonstrated the utility of 4-amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile in the synthesis of kinase inhibitors, which are crucial for treating a range of cancers. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which play a pivotal role in cell signaling pathways associated with tumor growth and progression. The combination of the amino and nitro groups allows for selective interactions with biological targets, enhancing both potency and selectivity.
The pharmaceutical industry has been particularly interested in leveraging this compound for its potential as a scaffold in drug development. By incorporating structural motifs similar to known bioactive molecules, researchers can rapidly screen for new leads with improved pharmacological profiles. The< strong>difluoromethyl substituent, in particular, has been shown to enhance binding interactions with protein targets, making it an attractive feature for medicinal chemists.
Beyond pharmaceutical applications, this compound also finds relevance in agrochemical research. Pyridine derivatives are commonly used as intermediates in the synthesis of herbicides and pesticides due to their ability to interact with biological systems at low concentrations. The unique combination of functional groups in 4-amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile makes it a valuable precursor for developing novel agrochemicals with enhanced efficacy and environmental safety.
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and transition-metal catalysis, are often employed to achieve high yields and purity. The presence of multiple reactive sites in the molecule necessitates careful optimization to ensure regioselectivity and minimize side products.
In conclusion, 4-amino-6-(difluoromethyl)-2-nitropyridine-3-acetonitrile (CAS No. 1805354-22-6) is a highly versatile intermediate with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new therapeutic targets and agricultural challenges, compounds like this will remain at the forefront of chemical innovation.
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